2,6-Dimethyl-2-cyclohexen-1-one
Overview
Description
2,6-Dimethyl-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethyl-2-cyclohexen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-2-cyclohexen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Complex Formation with Lithium Amides : The interaction between lithium amides and cyclohexene oxides, including derivatives of 2-cyclohexen-1-one, has been investigated. This research helps in understanding the formation of complexes in organometallic chemistry, which is crucial for various chemical synthesis processes (Hilmersson et al., 1997).
Catalysis in Chemical Reactions : A study on the catalysis of the addition of benzenethiol to 2-cyclohexen-1-one and its derivatives has been conducted. This provides insights into catalytic mechanisms and substrate specificity, which are important in developing efficient catalytic processes in organic chemistry (van Axel Castelli et al., 2000).
Electrochemical Reduction Studies : Research on the electrochemical reduction of 2-cyclohexen-1-one in various mediums has been performed. These studies are significant in understanding the electrochemical behaviors of organic compounds, which can have applications in battery technology and electrochemical sensors (Brillas & Ortiz, 1986).
Structural Analysis via X-ray Diffraction : The crystal structure of certain derivatives of 2-cyclohexen-1-one has been determined, contributing to the field of crystallography and material science. This research can aid in the development of new materials with specific properties (Shi et al., 2007).
Synthesis of Biologically Active Compounds : Studies have been conducted on the synthesis of compounds derived from 2-cyclohexen-1-one, which have potential biological activity. Such research is vital for the development of new pharmaceuticals and understanding of chemical-biological interactions (Gao et al., 2019).
properties
IUPAC Name |
2,6-dimethylcyclohex-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6-4-3-5-7(2)8(6)9/h4,7H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDPTOBECPVDMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454883 | |
Record name | 2,6-dimethyl-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-2-cyclohexen-1-one | |
CAS RN |
40790-56-5 | |
Record name | 2,6-dimethyl-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.